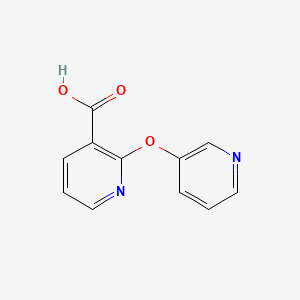

2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid is an organic compound with the molecular formula C11H8N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes two pyridine rings connected by an oxygen atom and a carboxylic acid group. It is used in various scientific research applications due to its interesting chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid typically involves the following steps:

Esterification of Nicotinic Acid: Nicotinic acid is esterified to form an ester intermediate.

Oxidation: The ester intermediate is oxidized using an oxidizing agent such as 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.

Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to form a cyanide intermediate.

Hydrolysis: The cyanide intermediate is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Nucleophilic substitution reactions can occur at the pyridine rings.

Common Reagents and Conditions

Oxidizing Agents: 3-chloroperoxybenzoic acid (mCPBA) is commonly used for oxidation.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.

Nucleophiles: Trimethylsilyl cyanide (TMSCN) is used for nucleophilic substitution.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

Chemical Applications

Synthesis and Building Block

The compound serves as a crucial building block in organic synthesis. Its structure allows for various chemical transformations, making it valuable in synthesizing more complex organic molecules. Notably, it can undergo oxidation to form pyridine N-oxides, reduction to yield alcohols or aldehydes, and substitution reactions at the pyridine ring positions.

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Pyridine N-oxides | Hydrogen peroxide, peracids |

| Reduction | Alcohols, Aldehydes | Lithium aluminum hydride, sodium borohydride |

| Substitution | Substituted pyridine derivatives | Amines, thiols under basic conditions |

Antimicrobial Properties

Research indicates that 2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid exhibits significant antimicrobial activity against various bacterial strains. For example, studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disrupting bacterial cell membranes or interfering with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | |

| Escherichia coli | TBD |

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), particularly COX-2. This inhibition leads to reduced production of prostaglandin E2, which is associated with inflammation. Studies suggest that its efficacy may be comparable to established anti-inflammatory agents.

Medicinal Applications

Potential Therapeutic Agent

Ongoing research is exploring the potential of this compound as a therapeutic agent for various conditions, including cancer and neurodegenerative diseases. Preliminary studies indicate that it may induce apoptosis in cancer cells by modulating signaling pathways related to cell proliferation and survival .

Case Studies

-

In Vivo Models for Inflammation

Animal studies have shown that treatment with pyridine derivatives can significantly reduce edema in models of inflammation, indicating effective anti-inflammatory action. -

Cell Culture Studies for Cancer

In vitro assays have demonstrated that similar compounds lead to decreased viability in cancer cell lines, suggesting potential therapeutic applications in oncology .

Mécanisme D'action

The mechanism of action of 2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression .

Comparaison Avec Des Composés Similaires

Similar Compounds

Picolinic Acid (2-pyridinecarboxylic acid): A monocarboxylic derivative of pyridine.

Nicotinic Acid (3-pyridinecarboxylic acid):

Isonicotinic Acid (4-pyridinecarboxylic acid): Another isomer of pyridinecarboxylic acid.

Uniqueness

2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid is unique due to its dual pyridine ring structure connected by an oxygen atom and a carboxylic acid group. This structure imparts distinct chemical properties and reactivity compared to other pyridinecarboxylic acids.

Activité Biologique

2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C11H8N2O3. This compound is part of the pyridine derivative family, known for its diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The unique structure of this compound, characterized by a pyridine ring substituted with a pyridin-3-yloxy group and a carboxylic acid functional group, influences both its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that similar pyridine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism underlying this activity may involve the disruption of bacterial cell membranes or interference with vital metabolic processes.

Antidiabetic Effects

Recent findings suggest that this compound may also have potential in managing diabetes. Interaction studies indicate that this compound can form coordination complexes with metal ions, which could enhance its efficacy in reducing blood glucose levels. This property positions it as a candidate for the prevention and treatment of diabetes-related disorders such as insulin resistance and hyperlipidemia .

Anti-inflammatory Activity

The anti-inflammatory potential of pyridine derivatives has been well-documented. Compounds similar to this compound have shown promise in inhibiting pro-inflammatory cytokines, which are crucial in various inflammatory diseases. This activity could be beneficial in developing therapeutics for conditions like rheumatoid arthritis and other inflammatory disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific substitution pattern on the pyridine ring. This arrangement not only affects its chemical reactivity but also enhances its interaction with biological targets. The following table summarizes some related compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Propan-2-yloxy)pyridine-3-carboxylic acid | C9H11NO3 | Different substituent leading to varied reactivity |

| 4-(Pyridin-3-yloxy)benzoic acid | C12H9NO3 | Contains a benzoic acid moiety enhancing properties |

| 2-(Propan-2-yloxy)pyridine-4-carboxylic acid | C9H11NO3 | Variation in position of the carboxylic group |

| 2-(Propan-2-yloxy)pyridine-5-carboxylic acid | C9H11NO3 | Different substitution pattern affecting activity |

Study on Antimicrobial Activity

In a controlled study, the antimicrobial efficacy of several pyridine derivatives was assessed against common pathogens. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Study on Antidiabetic Effects

Another study focused on the antidiabetic properties of this compound. In vitro assays indicated that treatment with this compound led to a significant reduction in glucose levels in diabetic cell models. Furthermore, animal studies showed improved insulin sensitivity and reduced blood lipid levels upon administration of this compound .

Propriétés

IUPAC Name |

2-pyridin-3-yloxypyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11(15)9-4-2-6-13-10(9)16-8-3-1-5-12-7-8/h1-7H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOCDFBQFGUCCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=C(C=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.